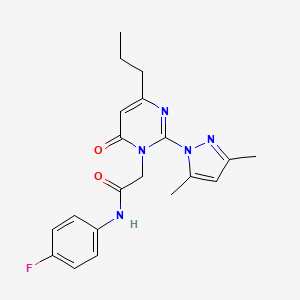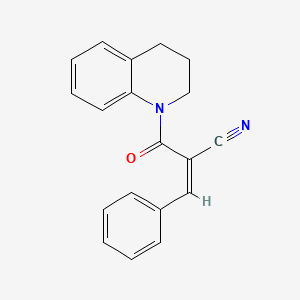
(3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol is a chiral molecule featuring a tetrahydrofuran ring substituted with a tetrahydronaphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 2-tetralone.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often catalyzed by an acid or base.
Introduction of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group is introduced via an etherification reaction, where the hydroxyl group of the tetrahydrofuran ring reacts with a suitable naphthalenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a fully saturated tetrahydrofuran ring.
Substitution: The ether linkage can be targeted in substitution reactions, where the tetrahydronaphthalenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: The major product is a fully saturated tetrahydrofuran ring.
Substitution: Products vary based on the substituent introduced, such as alkyl or aryl ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving ether linkages and hydroxyl groups.
Medicine
Medically, the compound has potential applications in drug development, particularly as a scaffold for designing molecules with specific biological activities. Its chiral centers make it a valuable candidate for developing enantiomerically pure drugs.
Industry
Industrially, the compound can be used in the synthesis of polymers and materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-2-ol: Similar structure but with a hydroxyl group at the 2-position.
(3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
The uniqueness of (3R,4R)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)tetrahydrofuran-3-ol lies in its specific stereochemistry and the presence of both a tetrahydrofuran ring and a tetrahydronaphthalenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(3R,4R)-4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13-8-16-9-14(13)17-12-6-5-10-3-1-2-4-11(10)7-12/h5-7,13-15H,1-4,8-9H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTNSYNGLAWOHT-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC3COCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)O[C@@H]3COC[C@H]3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dioxaspiro[4.5]decan-9-one](/img/structure/B2761821.png)

![3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2761826.png)
![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)


![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)
![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)

![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)


